N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide
Description
N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide is a complex organic compound with potential applications in various scientific fields. This compound features a cyclopropane ring, an aminobenzoyl group, and a carbamothioyl group, making it a unique molecule with interesting chemical properties.
Properties
IUPAC Name |
N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14N4O2S/c13-9-4-2-1-3-8(9)11(18)15-16-12(19)14-10(17)7-5-6-7/h1-4,7H,5-6,13H2,(H,15,18)(H2,14,16,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHKGILVTKGSHZ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1C(=O)NC(=S)NNC(=O)C2=CC=CC=C2N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14N4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide typically involves multiple steps, starting with the preparation of the 2-aminobenzoyl intermediate. This intermediate can be synthesized via a base-promoted aerobic cascade reaction, which is both efficient and atom-economical .
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This could include the use of continuous flow reactors and green chemistry principles to minimize waste and energy consumption .
Chemical Reactions Analysis
Types of Reactions
N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide can undergo several types of chemical reactions, including:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can yield different reduced forms of the compound.
Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols .
Scientific Research Applications
N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. The pathways involved may include signal transduction, gene expression regulation, and metabolic control .
Comparison with Similar Compounds
Similar Compounds
2-aminobenzothiazole: Shares the aminobenzoyl group but differs in the presence of a thiazole ring.
2-aminobenzamide: Similar structure but lacks the cyclopropane and carbamothioyl groups.
N-phenyl anthranilic acid: Contains the aminobenzoyl group but has different substituents.
Uniqueness
N-[[(2-aminobenzoyl)amino]carbamothioyl]cyclopropanecarboxamide is unique due to its combination of a cyclopropane ring, an aminobenzoyl group, and a carbamothioyl group. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for various applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
